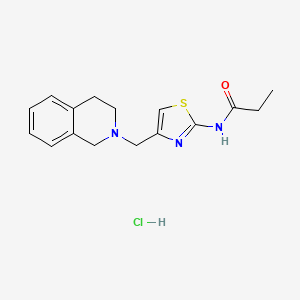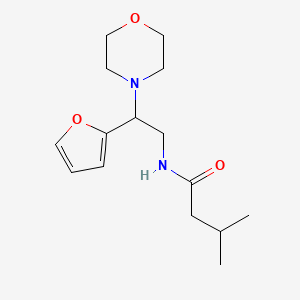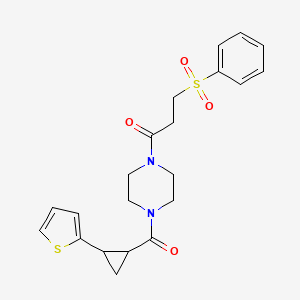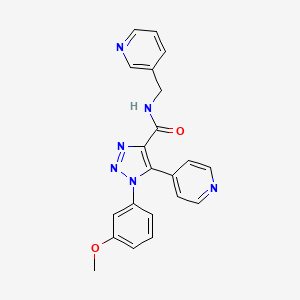
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride is a synthetic chemical compound known for its diverse applications in scientific research and industry. The compound features a thiazole ring and an isoquinoline moiety, making it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride generally involves multi-step processes:
Thiazole Formation: : Starting from thiazole precursors, typically synthesized via Hantzsch thiazole synthesis, which involves cyclization of α-haloketones with thioamides.
Isoquinoline Derivative Formation: : Synthesis of 3,4-dihydroisoquinoline derivatives from isoquinoline precursors, commonly through reduction reactions.
Coupling Reactions: : Linking the thiazole and isoquinoline derivatives using reagents such as carbodiimides or via reductive amination techniques.
Final Steps: : The resulting compound is then converted to its hydrochloride salt form to enhance its stability and solubility in aqueous solutions.
Industrial Production Methods
On an industrial scale, the production may involve automated multi-step synthesis with optimized reaction conditions to maximize yield and purity. This often includes careful temperature control, solvent selection, and the use of continuous flow reactors to streamline the synthesis.
化学反应分析
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly involving the isoquinoline ring, which can be further functionalized to yield various derivatives.
Substitution Reactions:
Condensation and Coupling: : The presence of amide and propionamide groups enables condensation and coupling reactions, forming larger molecules or conjugates.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: : Like sodium borohydride or lithium aluminium hydride.
Substitution Reagents: : Including halogens or organometallic reagents.
Condensation Reagents: : Typically carbodiimides for amide bond formation.
Major Products Formed
Oxidized Isoquinoline Derivatives: : Resulting from selective oxidation processes.
Functionalized Thiazoles: : Formed through substitution reactions.
Conjugates: : Created via condensation with other bioactive molecules.
科学研究应用
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride is utilized in:
Chemical Research: : As an intermediate in the synthesis of more complex molecules.
Biological Studies: : Investigating its interactions with enzymes and receptors.
Medicinal Chemistry: : Potential therapeutic applications due to its bioactivity.
Industrial Applications: : Used in the development of novel materials and as a catalyst in certain reactions.
作用机制
The compound's mechanism involves its ability to interact with various molecular targets:
Molecular Targets: : May include enzymes, receptors, and other proteins.
Pathways Involved: : It may modulate specific signaling pathways, leading to its observed biological effects. The detailed mechanism would depend on the specific application and target of interest.
相似化合物的比较
Compared to other similar compounds, such as N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazole derivatives, the hydrochloride form exhibits increased solubility and stability, enhancing its applicability in various research settings. Similar compounds include:
N-(4-((2,3-dihydro-1H-isoquinolin-2-yl)methyl)thiazol-2-yl)amide: .
N-(4-((3,4-dihydroisoquinolin-1(2H)-yl)methyl)thiazol-2-yl)acetamide: .
Conclusion
N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)propionamide hydrochloride is a versatile compound with numerous applications in scientific research and industry. Its unique chemical structure enables a range of reactions and interactions, making it a valuable tool in various fields of study.
属性
IUPAC Name |
N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]propanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS.ClH/c1-2-15(20)18-16-17-14(11-21-16)10-19-8-7-12-5-3-4-6-13(12)9-19;/h3-6,11H,2,7-10H2,1H3,(H,17,18,20);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDLKVSMFZRQRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)CN2CCC3=CC=CC=C3C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6,6'-Dimethyl 5,5'-dibromo-2H,2'H,3H,3'H-[1,1'-biindole]-6,6'-dicarboxylate](/img/structure/B2386949.png)
![8-(5-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2386950.png)

![4-methoxy-N-[2-oxo-3-phenyl-2,3-dihydro-4(1H)-quinazolinyliden]benzenesulfonamide](/img/structure/B2386953.png)

![1-(2,6-Difluorophenyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2386955.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2386963.png)
![N-[(4-fluorophenyl)methyl]-2-{5,7,8-trimethyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2386964.png)
![N,N-dimethyl-N'-[1-methyl-3-(4-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]imidoformamide](/img/structure/B2386965.png)

![1-[(Oxan-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B2386968.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2386969.png)
![{2-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethyl}(methyl)amine](/img/structure/B2386971.png)
